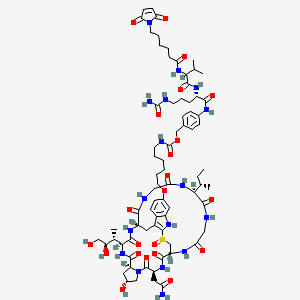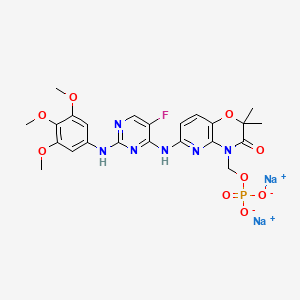
MC-VC-PABC-C6-alpha-Amanitin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-VC-PABC-C6-alpha-Amanitin is an antibody-drug conjugate that combines the anticancer toxin alpha-Amanitin with a monoclonal antibody MC-VC-PABC-C6. Alpha-Amanitin is a potent inhibitor of RNA polymerase IIα, enabling the conjugate to selectively target and recognize HER2-positive tumor cells. This specificity makes this compound a valuable research tool in the study of breast and gastric cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MC-VC-PABC-C6-alpha-Amanitin is synthesized by conjugating alpha-Amanitin to the monoclonal antibody MC-VC-PABC-C6 via a lysosomally cleavable linker. The synthesis involves multiple steps, including the preparation of the linker, the conjugation of the linker to alpha-Amanitin, and the final attachment to the monoclonal antibody .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is typically carried out under controlled conditions to maintain the stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
MC-VC-PABC-C6-alpha-Amanitin undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions can occur at the disulfide bonds present in the linker.
Substitution: Substitution reactions can take place at the amino acid residues of alpha-Amanitin
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their altered biological activities .
Aplicaciones Científicas De Investigación
MC-VC-PABC-C6-alpha-Amanitin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.
Biology: Employed in the investigation of cellular processes involving RNA polymerase IIα inhibition.
Medicine: Utilized in preclinical studies for targeted cancer therapy, particularly in HER2-positive breast and gastric cancers.
Industry: Applied in the development of new therapeutic agents and diagnostic tools .
Mecanismo De Acción
MC-VC-PABC-C6-alpha-Amanitin exerts its effects by inhibiting RNA polymerase IIα, an enzyme crucial for the transcription of DNA into messenger RNA. The inhibition of RNA polymerase IIα leads to the disruption of RNA synthesis, ultimately causing cell death. The monoclonal antibody component of the conjugate specifically targets HER2 receptors on tumor cells, ensuring selective delivery of the toxin .
Comparación Con Compuestos Similares
MC-VC-PABC-C6-alpha-Amanitin is unique due to its specific targeting of HER2-positive tumor cells and its potent inhibition of RNA polymerase IIα. Similar compounds include:
Auristatin: Another antibody-drug conjugate used in cancer research.
Camptothecins: A class of compounds that inhibit DNA topoisomerase I.
Daunorubicins/Doxorubicins: Antibiotics used in chemotherapy.
Duocarmycins: DNA alkylating agents used in cancer therapy .
This compound stands out due to its dual mechanism of action, combining targeted delivery with potent enzymatic inhibition .
Propiedades
Fórmula molecular |
C74H105N17O22S |
|---|---|
Peso molecular |
1616.8 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[6-[[(1R,4S,8R,10S,13S,16S,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]hexyl]carbamate |
InChI |
InChI=1S/C74H105N17O22S/c1-6-40(4)62-68(105)80-33-57(97)82-52-38-114(111)71-47(31-50(64(101)79-34-58(98)88-62)84-70(107)63(41(5)54(94)36-92)89-67(104)53-29-44(93)35-91(53)72(108)51(32-55(75)95)85-66(52)103)46-22-21-45(30-49(46)86-71)112-28-13-8-7-11-25-78-74(110)113-37-42-17-19-43(20-18-42)81-65(102)48(15-14-26-77-73(76)109)83-69(106)61(39(2)3)87-56(96)16-10-9-12-27-90-59(99)23-24-60(90)100/h17-24,30,39-41,44,48,50-54,61-63,86,92-94H,6-16,25-29,31-38H2,1-5H3,(H2,75,95)(H,78,110)(H,79,101)(H,80,105)(H,81,102)(H,82,97)(H,83,106)(H,84,107)(H,85,103)(H,87,96)(H,88,98)(H,89,104)(H3,76,77,109)/t40-,41-,44+,48-,50-,51-,52-,53-,54-,61?,62-,63-,114?/m0/s1 |
Clave InChI |
DSGDZYMYBLNPSD-ZWVRLQKUSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O |
SMILES canónico |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)

![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)

![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)

![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)

![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)
![5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-7-methoxy-2H-1-benzopyran-4-one](/img/structure/B12425290.png)
